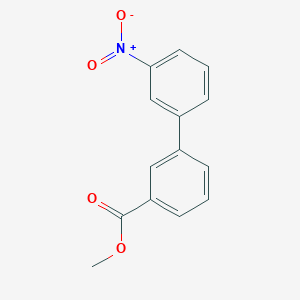

Methyl 3-(3-nitrophenyl)benzoate

Vue d'ensemble

Description

Methyl 3-(3-nitrophenyl)benzoate: is an organic compound with the molecular formula C14H11NO4. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol and a nitro group is attached to the phenyl ring. This compound is known for its applications in organic synthesis and research due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Nitration of Methyl Benzoate: The synthesis of Methyl 3-(3-nitrophenyl)benzoate typically begins with the nitration of methyl benzoate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently.

Analyse Des Réactions Chimiques

Types of Reactions:

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Electrophiles such as halogens, nitrating agents.

Major Products Formed:

Reduction: Methyl 3-(3-aminophenyl)benzoate.

Substitution: Various substituted derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Chemistry: Methyl 3-(3-nitrophenyl)benzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to study the effects of nitroaromatic compounds on biological systems. It is also investigated for its potential use in drug development due to its ability to undergo various chemical transformations .

Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in the production of materials with specific characteristics .

Mécanisme D'action

The mechanism of action of Methyl 3-(3-nitrophenyl)benzoate involves its ability to undergo various chemical reactions due to the presence of the nitro group. The nitro group is highly reactive and can participate in reduction and substitution reactions, leading to the formation of different products. These reactions are facilitated by the electron-withdrawing nature of the nitro group, which makes the aromatic ring more susceptible to electrophilic attack .

Comparaison Avec Des Composés Similaires

Methyl 3-nitrobenzoate: Similar in structure but lacks the additional phenyl group.

Methyl 4-nitrobenzoate: Similar but with the nitro group in the para position.

Methyl 2-nitrobenzoate: Similar but with the nitro group in the ortho position.

Uniqueness: Methyl 3-(3-nitrophenyl)benzoate is unique due to the presence of both the nitro group and the additional phenyl group, which provides it with distinct chemical properties. This makes it more versatile in chemical synthesis and research applications compared to its simpler analogs .

Activité Biologique

Methyl 3-(3-nitrophenyl)benzoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological interactions, and research findings, providing a comprehensive overview of its applications and effects.

Chemical Structure and Properties

This compound is characterized by a benzoate moiety with a nitrophenyl group at the meta position. The molecular formula is C_{15}H_{13}N_{1}O_{4}, and it possesses notable chemical reactivity attributed to the nitro group, which enhances its pharmacological properties. The presence of the nitro group often correlates with increased interactions with biological targets, making it an interesting compound for further study.

Synthesis

The synthesis of this compound typically involves several steps, including nitration and esterification processes. These methods allow for the precise control of the compound's purity and yield. The general synthetic route includes:

- Nitration : Introduction of the nitro group onto a suitable phenol derivative.

- Esterification : Reaction of the resultant nitrophenol with methyl benzoate under acidic conditions.

This multi-step synthesis is crucial for obtaining derivatives with specific biological activities, as structural modifications can significantly influence their efficacy.

Enzymatic Interactions

This compound exhibits biological activity primarily through its interactions with various enzymes and cellular targets. Studies have shown that compounds containing nitro groups can modulate enzyme activity related to inflammation and cardiovascular health. Specifically, it has been noted that similar compounds may interact with:

- DNA gyrase : Inhibition of this enzyme can lead to antibacterial properties.

- Topoisomerases : Compounds like this compound may exhibit dual inhibition against bacterial topoisomerases, which is crucial for bacterial DNA replication.

Antimicrobial Properties

Research indicates that this compound may possess significant antimicrobial activity. For instance, compounds with similar structures have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. The minimal inhibitory concentrations (MICs) for these compounds often fall within low nanomolar ranges, suggesting potent activity.

Case Studies

A series of studies have explored the biological effects of this compound and its analogs:

- Antibacterial Activity : A study revealed that analogs of this compound showed broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values indicating strong efficacy.

- In Vivo Efficacy : In animal models, compounds similar to this compound demonstrated significant reductions in bacterial load in infected tissues, validating their potential as therapeutic agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is vital for optimizing the biological activity of this compound. Key findings include:

- Substituent Effects : The positioning and nature of substituents on the aromatic rings significantly affect biological activity.

- Nitro Group Influence : The presence of the nitro group enhances reactivity and interaction with biological targets compared to non-nitro substituted analogs.

Comparative Analysis

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Methyl 4-(3-nitrophenyl)benzoate | Nitro-substituted benzoate | Exhibits strong calcium channel blocking activity |

| Methyl 2-(4-nitrophenoxy)benzoate | Nitro-substituted benzoate | Potential antimicrobial properties |

| Methyl 4-formyl-2-nitrophenoxybenzoate | Formyl and nitro substitution | Used in synthetic intermediates |

This table illustrates how structural variations among related compounds can lead to diverse biological activities.

Propriétés

IUPAC Name |

methyl 3-(3-nitrophenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c1-19-14(16)12-6-2-4-10(8-12)11-5-3-7-13(9-11)15(17)18/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCWSOKNZNVBULZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30470954 | |

| Record name | Methyl 3-(3-nitrophenyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149506-24-1 | |

| Record name | Methyl 3-(3-nitrophenyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.